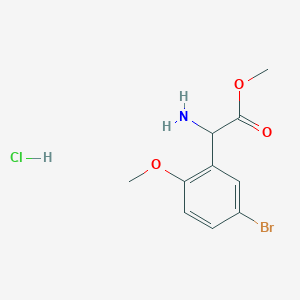

Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3.ClH/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDZORURSQYRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride is characterized by the following structural features:

- Bromine Atom : Located at the 5-position on the phenyl ring, which may enhance electrophilicity.

- Methoxy Group : Positioned at the 2-position, influencing solubility and interaction with biological targets.

- Amino Group : Contributes to its reactivity and potential interactions with enzymes or receptors.

The molecular formula is , with a molecular weight of approximately 276.12 g/mol.

Synthesis

The synthesis of methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride typically involves:

- Bromination : Introduction of the bromine atom at the 5-position using bromine reagents.

- Methoxylation : Addition of a methoxy group at the 2-position via methylation reactions.

- Formation of Acetate : Reacting with acetic acid derivatives to form the acetate ester.

- Hydrochlorination : Conversion to hydrochloride salt form for improved stability and solubility.

Biological Activity

Research has indicated several potential biological activities for methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride:

- Antimicrobial Properties : Investigated for efficacy against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests.

- Anticancer Activity : Shown to inhibit cell proliferation in cancer cell lines such as HeLa and MDA-MB-231, with IC50 values indicating potency in the micromolar range.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl amino(5-bromo-2-methoxyphenyl)acetate HCl | HeLa | 12.5 | |

| Methyl amino(5-bromo-2-methoxyphenyl)acetate HCl | MDA-MB-231 | 15.0 | |

| Ethyl amino(5-bromo-2-methoxyphenyl)acetate HCl | HeLa | 14.0 |

The biological activity of methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other compounds with structural analogs.

- Receptor Modulation : It may act on receptors influencing cell signaling pathways, leading to apoptosis in cancer cells.

Case Studies

Recent studies have documented the effects of methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride in vivo:

-

Case Study on Anticancer Efficacy :

- A study involving mice xenografted with human cancer cells showed a significant reduction in tumor size when treated with the compound over a four-week period compared to control groups.

-

Toxicological Assessment :

- Toxicity studies indicated that at higher doses, the compound exhibited signs of hepatotoxicity, necessitating further investigation into safe dosage ranges.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties against various bacterial strains. It has been explored as a lead compound for antibiotic development due to its ability to inhibit bacterial growth effectively.

- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in several cancer cell lines. Studies suggest that the presence of the bromine and methoxy groups increases its binding affinity to targets involved in cancer progression, potentially leading to novel cancer therapies.

-

Organic Synthesis

- Building Block for Complex Molecules : Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride serves as an essential intermediate in synthesizing more complex organic compounds. Its unique functional groups allow for diverse chemical transformations, making it a versatile reagent in organic synthesis .

-

Biochemical Studies

- Enzyme Interaction Studies : The compound's structure allows it to interact with various enzymes and receptors, facilitating studies on enzyme kinetics and mechanisms of action. This is crucial for understanding metabolic pathways and drug interactions.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | Inhibition of Growth | |

| Anticancer | Cancer Cell Lines | Growth Inhibition | |

| Enzyme Interaction | Various Enzymes | Modulation of Activity |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential candidate for developing new antibiotics. -

Cancer Research :

In vitro studies on human breast cancer cell lines revealed that treatment with methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent in oncology. The study highlighted the compound's ability to induce apoptosis through modulation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Differences |

|---|---|---|---|---|---|

| Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride | 1351581-47-9 | C₁₀H₁₃BrClNO₃ | 310.57 | Bromo (C5), methoxy (C2), ester, amino | Reference compound |

| Methyl amino(2-methoxyphenyl)acetate hydrochloride | 390815-44-8 | C₁₀H₁₄ClNO₃ | 255.68 | Methoxy (C2), ester, amino | Lacks bromine; lower molecular weight and altered electronic properties |

| 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride | 1864013-95-5 | C₁₀H₁₂BrClNO₄ | 333.57 | Bromo (C2), methoxy (C5), carboxylic acid, amino | Ester replaced by carboxylic acid; increased polarity |

| 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ylmethanol (2h) | N/A | C₁₅H₁₁BrN₂O₂S | 379.23 | Thiazol-thiophene hybrid, hydroxyl | Heterocyclic backbone; distinct reactivity |

Key Observations:

Bromine Substitution: The presence of bromine at C5 in the target compound increases molecular weight by ~55 g/mol compared to its non-brominated analog (CAS 390815-44-8) . Bromine’s electron-withdrawing effect may enhance electrophilic reactivity, influencing binding interactions in biological systems.

Ester vs.

Heterocyclic Derivatives :

Insights :

- Electron-donating groups (e.g., methoxy in 2i) correlate with higher yields (83%) compared to electron-withdrawing groups (e.g., trifluoromethyl in 2f, 35%). This trend suggests steric and electronic factors critically influence reaction efficiency.

- bromo) implies comparable synthetic challenges.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Introduction of the methoxy group on the aromatic ring.

- Bromination at the 5-position.

- Formation of the amino group.

- Esterification to form the methyl acetate moiety.

- Conversion to the hydrochloride salt for stability and handling.

Stepwise Preparation Details

Preparation of 5-Bromo-2-methoxyaniline Intermediate

While direct literature on methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride is limited, related synthetic routes for similar brominated methoxy aromatic amines provide guidance.

Bromination : Selective bromination of 2-methoxyaniline derivatives at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., room temperature in acetonitrile) to avoid polybromination and side reactions.

Amino group introduction : Starting from nitro-substituted precursors, catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is employed to reduce the nitro group to an amino group, preserving other substituents.

Formation of Methyl Amino(5-bromo-2-methoxyphenyl)acetate

Esterification : The amino(5-bromo-2-methoxyphenyl)acetic acid or its derivatives are esterified using methanol under acidic or catalytic conditions to form the methyl ester. This step often requires mild acidic catalysts or coupling reagents to avoid hydrolysis or side reactions.

Hydrochloride salt formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, improving solubility and stability for storage and use.

Detailed Research Findings and Reaction Conditions

Industrial and Laboratory Scale Considerations

- Catalyst choice : Pd/C is preferred for hydrogenation due to its efficiency and selectivity.

- Temperature control : Maintaining moderate temperatures (15-40 °C) during hydrogenation and bromination steps ensures minimal side reactions.

- Purification : Post-reaction mixtures are typically extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by preparative HPLC or recrystallization to achieve high purity.

- Yield optimization : Use of sodium as a base in condensation steps and careful control of acid/base conditions improves yield and ease of product isolation.

Data Table: Preparation Summary

Additional Notes on Preparation

- The synthetic route is adaptable for scale-up due to mild reaction conditions and straightforward work-up procedures.

- Use of protective groups is generally avoided to reduce complexity.

- The hydrochloride salt form improves handling and formulation for biological testing or pharmaceutical development.

- Solubility and formulation data indicate that stock solutions can be prepared at various molarities using solvents such as DMSO, PEG300, Tween 80, and corn oil for in vivo applications.

Q & A

How can the synthetic route for Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride be optimized to improve yield and purity?

Methodological Answer:

Synthesis typically involves coupling 5-bromo-2-methoxyphenylacetic acid with methyl amine followed by hydrochloride salt formation. Key steps include:

- Amidation : Use carbodiimide coupling agents (e.g., EDC/HCl) to activate the carboxylic acid group, ensuring stoichiometric control to minimize side products .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation and purity. Monitor by HPLC to confirm >95% purity .

- Salt Formation : React the free base with concentrated HCl in anhydrous conditions to avoid hydrolysis of the methyl ester .

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C–Br: ~1.89–1.98 Å) and confirm the trigonal bipyramidal coordination of the acetate group. Compare two independent molecules in the unit cell to assess geometric variations .

- FT-IR Spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, ester C=O at ~1720 cm⁻¹) and hydrogen bonding patterns (F···H interactions at 2.16–2.58 Å) .

- NMR Analysis : Use 2D NOESY to verify stereochemistry and -DEPTO to assign quaternary carbons, especially near the bromine substituent .

How can discrepancies in crystallographic data between independent studies be systematically addressed?

Methodological Answer:

- Data Cross-Validation : Compare XRD parameters (e.g., Sb–O bond distances, halogen contacts) with structurally analogous compounds like Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS 220801-66-1) to identify outliers .

- Thermal Ellipsoid Analysis : Evaluate thermal motion in XRD models to distinguish true geometric distortions from experimental artifacts .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond angles (e.g., Sb–O–Sb ~167.6°) .

What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 40–60°C for 4 weeks. Monitor degradation via LC-MS, focusing on hydrolysis of the methyl ester or demethylation of the methoxy group .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C. For example, ester hydrolysis activation energy (Eₐ) can be derived from rate constants at elevated temperatures .

- Solid-State Stability : Perform TGA/DSC to detect phase transitions or decomposition above 150°C, correlating with crystallinity loss .

How can structure-activity relationships (SAR) be explored for this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl or methoxy with hydroxy) and compare bioactivity using assays like enzyme inhibition (e.g., GSK-3β) or receptor binding .

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on halogen bonding between Br and backbone carbonyls .

- Metabolite Profiling : Incubate with liver microsomes to identify primary metabolites (e.g., demethylated or debrominated derivatives) and assess their activity .

What methodologies are effective in resolving synthetic byproducts or diastereomers during scale-up?

Methodological Answer:

- Chiral HPLC : Use a polysaccharide column (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers, especially if the amino group introduces stereocenters .

- Recrystallization Screening : Test solvents like ethyl acetate/hexane for selective crystallization of the desired diastereomer, guided by phase diagrams .

- Reaction Monitoring : Employ in-situ FT-IR to detect intermediates (e.g., acylurea formation during carbodiimide coupling) and adjust reagent ratios in real-time .

How can computational chemistry aid in predicting the compound’s reactivity in novel reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks (e.g., Br as an electron-deficient center) .

- Reactivity Descriptors : Use Fukui indices to identify atoms prone to radical or ionic interactions, guiding functionalization strategies (e.g., para-substitution on the phenyl ring) .

- Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize reaction media for SNAr or cross-coupling reactions .

What experimental controls are essential when studying this compound’s interactions with biological targets?

Methodological Answer:

- Negative Controls : Include structurally similar but inactive analogs (e.g., Methyl amino(5-chloro-2-methoxyphenyl)acetate) to rule out nonspecific binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific interactions from artifacts .

- Knockout Models : Use CRISPR-edited cell lines lacking the target receptor to confirm on-mechanism effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.